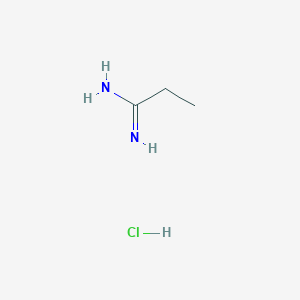

プロピオンアミジン塩酸塩

説明

Propionamidine hydrochloride is a compound with potential applications in various fields, including agriculture and medicine. It is an aromatic diamidine compound that has shown strong antifungal activity, particularly against Sclerotinia sclerotiorum, a pathogen affecting oilseed rape fields. The compound's effectiveness is not correlated with sensitivity to other fungicides like dimethachlon or carbendazim, suggesting a unique mode of action. Propionamidine hydrochloride treatment results in morphological changes in fungal mycelia, such as thinner and more branched structures, and affects the cell wall and cytoplasm. It also reduces sclerotia production, cell membrane permeability, and oxalic acid content, which are crucial for the pathogenicity of the fungus .

Synthesis Analysis

The synthesis of propionamidine hydrochloride has been optimized through a series of experiments. The best conditions for its synthesis include a molar ratio of propionitrile to anhydrous methanol to hydrogen chloride of 1:1.1:1.1, with the absence of moisture. The initial reaction temperature should be between 0-10°C with a pH of 4.0, and the reaction should proceed for 9 hours. Subsequently, the temperature should be adjusted to 0-20°C with a pH of 8.0-8.5. Using a 15% concentration of ammonia-methanol solution, the yield of propionamidine hydrochloride can reach up to 94.0%, with a purity of 99% .

Molecular Structure Analysis

The molecular structure of propionamidine hydrochloride has been studied through its interaction with DNA. It binds to the minor groove of DNA, particularly within AT-rich sequences. The binding of propionamidine to DNA causes a shift in the duplex toward the 3' end by approximately 2 Å. This interaction is sequence-dependent and occurs with minimal perturbation to the native DNA structure. The binding characteristics of propionamidine to DNA are distinct from other compounds, which may contribute to its biological activity .

Chemical Reactions Analysis

Propionamidine hydrochloride can be used as a starting material or intermediate in the synthesis of various bioactive compounds. For instance, it has been used in the synthesis of 2-ethyl-4, 6-dihydroxypyrimidine, which is produced by reacting propionitrile with hydrogen chloride and free ammonia, followed by cyclization with sodium methoxide. The yield of this reaction is high, and the purity of the synthesized compounds is typically greater than 98% .

Physical and Chemical Properties Analysis

The physical and chemical properties of propionamidine hydrochloride are closely related to its biological activity. For example, its antifungal properties are associated with its ability to disrupt mitochondrial function in fungi. Propamidine, a related compound, has been shown to collapse mitochondrial membranes and disrupt mitochondria in Botrytis cinerea, a model pathogen. It inhibits both whole-cell and mitochondrial respiration, suggesting that it acts as an inhibitor of electron transport within the mitochondria, particularly affecting mitochondrial complex III activity .

科学的研究の応用

食品化学研究における用途

プロピオンアミジン塩酸塩は、食品化学研究において、特に酸化ストレス下でのタンパク質の性質を調べる研究で使用されてきました。 .

Molecules誌に掲載された研究では , 研究者らは、2,2'-アゾビス(2-メチルプロピオンアミジン)二塩酸塩(AAPH)を介した酸化の影響下でのアヒルの筋原線維タンパク質の生化学的特性とゲル形成能力を調査しました。 研究では、AAPH濃度が高くなるにつれてタンパク質のカルボニル含量が上昇する傾向が見られました。 . 中程度の酸化は、ジスルフィドを含む共有結合によるミオシン凝集を誘発し、タンパク質間の相互作用を強化したため、熱誘起ゲルのゲル強度が影響を受けました。 . しかし、高度な酸化は、ミオシン重鎖(MHC)アイソフォームの部分的な分解につながり、ゲル化能が大幅に低下しました。 .

これらの知見は、アルキルペルオキシラジカル誘導酸化とタンパク質の酸化の内部関係は、アヒルの肉の加工において考慮されるべきであることを示唆しています。なぜなら、軽度のタンパク質酸化は、ゲルの品質を向上させるのに役立つからです。 .

特性

IUPAC Name |

propanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.ClH/c1-2-3(4)5;/h2H2,1H3,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWRZHZPJJAJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3599-89-1 | |

| Record name | Propanimidamide, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3599-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3599-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

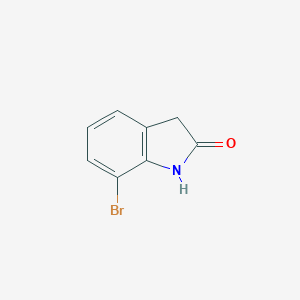

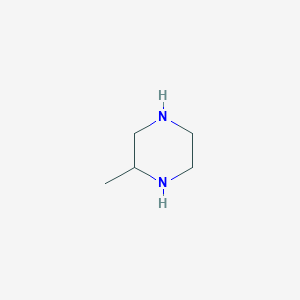

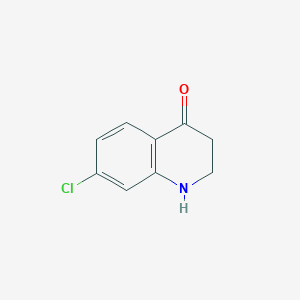

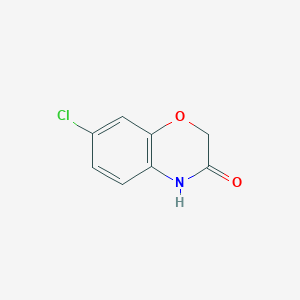

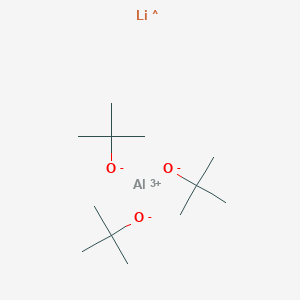

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)

![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)